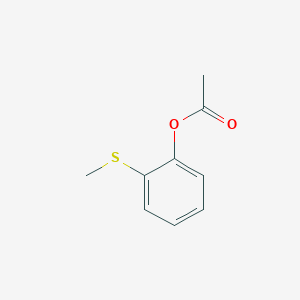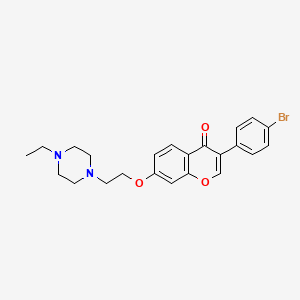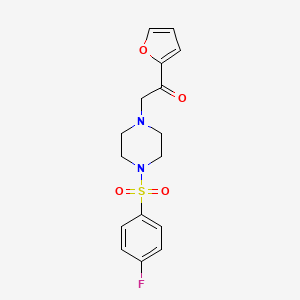![molecular formula C22H26N6O2 B3010599 N-((1-乙基-3,5-二甲基-1H-吡唑-4-基)甲基)-3-(8-甲基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺 CAS No. 1171515-47-1](/img/structure/B3010599.png)
N-((1-乙基-3,5-二甲基-1H-吡唑-4-基)甲基)-3-(8-甲基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide" is a complex molecule that likely exhibits biological activity due to the presence of multiple heterocyclic structures such as pyrazole and pyrimidoindole. These structural motifs are commonly found in compounds with antimicrobial and anticancer properties, as evidenced by the synthesis and evaluation of similar compounds .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the functionalization of starting materials such as ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate to yield compounds with potential antimicrobial and anticancer activities . The synthesis of complex pyrazole derivatives can also involve the use of DMF as a carbon synthon, contributing methyl, acyl, and amino groups, which is crucial for the construction of heterocyclic compounds like pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups to modulate the compound's properties. X-ray diffraction studies of related compounds have shown that the substitution pattern on the pyrazole ring can lead to different supramolecular arrangements, such as hydrogen-bonded chains or cyclic dimers . These structural variations can significantly influence the biological activity and physical properties of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including the formation of complexes with metals such as palladium(II) chloride. These reactions typically afford trans-PdCl2(L)2 complexes with κN-monodentate coordination of the PPA-type ligands . Additionally, the use of bromine as a cyclic reagent has been reported for the synthesis of thiadiazolopyrimidines, which are structurally related to pyrimidoindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's solubility, melting point, and reactivity. The crystallographic data of a related thiadiazolopyrimidine compound revealed a monoclinic space group with specific cell parameters, which can be indicative of the compound's stability and reactivity . The herbicidal activity of such compounds also suggests that they may interact with biological targets in a specific manner, which is often related to their physical and chemical properties .
科学研究应用
杀虫和抗菌潜力
N-((1-乙基-3,5-二甲基-1H-吡唑-4-基)甲基)-3-(8-甲基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺及其相关化合物已在杀虫和抗菌应用中显示出潜力。例如,对与该化学物质相关的合成化合物进行了评估,以了解其对粉蚧的杀虫活性,并测试了其对选定微生物的抗菌潜力 (Deohate & Palaspagar, 2020)。
属性
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-5-28-15(4)17(14(3)26-28)11-23-19(29)8-9-27-12-24-20-16-10-13(2)6-7-18(16)25-21(20)22(27)30/h6-7,10,12,25H,5,8-9,11H2,1-4H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAJJCZXBQGGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)


![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)
![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)


![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)
![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)